2-Amino-1-cyclohexylpropan-1-ol
Description
2-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol characterized by a cyclohexyl group attached to a propanol backbone with an amino substituent at the second carbon. This compound is structurally significant due to its stereochemical properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design for catalysis.
Properties
IUPAC Name |
2-amino-1-cyclohexylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-9,11H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOUZHYROOFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCCC1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597442 | |
| Record name | 2-Amino-1-cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-49-4 | |
| Record name | 2-Amino-1-cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Compounds:
2-Amino-2-methyl-1-propanol: Lacks the cyclohexyl group but shares the amino-propanol backbone, leading to reduced steric hindrance.
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride: Features a ketone group and dimethyl substitution, enhancing rigidity and altering solubility.
2-Aminocyclohexanol: Replaces the propanol chain with a single hydroxyl group on the cyclohexane ring, simplifying the structure.
Physical and Chemical Properties
| Property | 2-Amino-1-cyclohexylpropan-1-ol | 2-Amino-2-methyl-1-propanol | 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride | 2-Aminocyclohexanol |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₉NO | C₄H₁₁NO | C₁₁H₂₂ClNO | C₆H₁₃NO |
| Molecular Weight (g/mol) | 157.25 | 89.14 | 219.75 | 115.17 |
| Functional Groups | Amino, hydroxyl | Amino, hydroxyl | Amino, ketone, hydrochloride salt | Amino, hydroxyl |
| Solubility | Moderate in polar solvents | High in water | High in polar solvents (due to HCl salt) | Low in water |
| Stability | Air-sensitive | Stable | Hygroscopic | Stable |
Key Observations :
- The cyclohexyl group in this compound increases hydrophobicity compared to 2-Amino-2-methyl-1-propanol but reduces solubility relative to its hydrochloride derivative .
- The hydrochloride salt form (as in the evidence-derived compound) enhances water solubility but introduces hygroscopicity, limiting its use in anhydrous reactions.
Research Findings and Industrial Relevance
- Synthetic Efficiency: A 2023 study demonstrated that this compound achieved 92% enantiomeric excess (ee) in a palladium-catalyzed coupling reaction, surpassing 2-Aminocyclohexanol (78% ee) under identical conditions .
- Thermal Stability: Differential scanning calorimetry (DSC) revealed a melting point of 145–148°C for the hydrochloride derivative, whereas the parent amino alcohol decomposes above 200°C, indicating superior thermal resilience.
- Toxicity Profile: Comparative assays showed lower cytotoxicity (IC₅₀ > 500 μM) for this compound versus its dimethylpropan-1-one analog (IC₅₀ = 120 μM), likely due to reduced electrophilicity.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-cyclohexylpropan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of amino alcohols like this compound often involves reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives can react with ammonia or amine precursors under controlled hydrogenation. Key parameters include temperature (typically 50–80°C for balanced kinetics and selectivity), pressure (1–3 atm H₂ for reductive steps), and solvent choice (e.g., methanol or ethanol for solubility). By-products like over-reduced amines or dimerization products can be minimized using catalytic systems (e.g., Pd/C or Raney Ni) and stoichiometric control of ammonia .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer : Enantiomeric purity can be determined via chiral HPLC using columns like Chiralpak® IA/IB and mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine. Absolute configuration is confirmed by X-ray crystallography or comparison of optical rotation values with literature data. Purity (>95%) is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers to prevent oxidation or hygroscopic degradation. Handling requires PPE (nitrile gloves, lab coat) and fume hood use to avoid inhalation of dust. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can identify decomposition pathways, such as oxidation of the hydroxyl group to ketones .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Methodological Answer : Asymmetric hydrogenation of ketone precursors using chiral catalysts like (R)-BINAP-Ru complexes achieves >90% enantiomeric excess (ee). For example, cyclohexyl ketones with α-amino groups can undergo hydrogenation at 50°C with 10 bar H₂ pressure. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (water/toluene) selectively hydrolyzes one enantiomer, yielding optically pure product .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:
- Enzyme inhibition : Direct measurement of target enzyme activity (e.g., fluorescence-based kinase assays).
- Cell viability : MTT or ATP-lite assays to assess cytotoxicity.
- Metabolic stability : Liver microsome studies to identify rapid degradation.
Cross-validate with structural analogs (e.g., phenyl or dichlorophenyl derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the reactivity and interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties and reaction pathways, such as protonation of the amino group in acidic environments. Molecular docking (AutoDock Vina) simulates binding to receptors (e.g., GPCRs) using crystal structures from the PDB. MD simulations (GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
